6-fluoro-3-isothiocyanato-1H-indazole
Description
6-Fluoro-3-isothiocyanato-1H-indazole is a halogenated indazole derivative characterized by a fluorine atom at the 6-position and an isothiocyanate (-N=C=S) group at the 3-position of the indazole scaffold. Indazoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The introduction of fluorine and isothiocyanate substituents imparts distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science.
The fluorine atom enhances metabolic stability and modulates lipophilicity, while the isothiocyanate group serves as a reactive handle for conjugation with amines or thiols in drug design (e.g., forming thiourea linkages).
Properties
Molecular Formula |
C8H4FN3S |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-fluoro-3-isothiocyanato-2H-indazole |
InChI |
InChI=1S/C8H4FN3S/c9-5-1-2-6-7(3-5)11-12-8(6)10-4-13/h1-3H,(H,11,12) |
InChI Key |
QZPQDBMKUYEGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1F)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparison of 6-Fluoro-3-isothiocyanato-1H-indazole with 4-Fluoro-6-iodo-1H-indazole
| Property | 6-Fluoro-3-isothiocyanato-1H-indazole | 4-Fluoro-6-iodo-1H-indazole |
|---|---|---|
| Molecular Formula | C₇H₃FN₃S | C₇H₄FIN₂ |
| Molecular Weight (g/mol) | ~180.19 | 262.02 |
| CAS Number | Not listed in evidence | 887568-03-8 |
| Substituents | -F (C6), -N=C=S (C3) | -F (C4), -I (C6) |
| Key Functional Groups | Isothiocyanate | Iodo |
| Potential Applications | Drug conjugation, enzyme inhibition | Cross-coupling reactions, radiopharmaceuticals |
Key Differences and Implications:
Substituent Position and Reactivity: The fluorine atom in 6-fluoro-3-isothiocyanato-1H-indazole occupies the 6-position, whereas in 4-fluoro-6-iodo-1H-indazole, fluorine is at the 4-position. The isothiocyanate group (-N=C=S) in the former enables covalent conjugation with biomolecules, while the iodo (-I) substituent in the latter facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .
Molecular Weight and Physicochemical Properties :
- The iodo substituent in 4-fluoro-6-iodo-1H-indazole significantly increases its molecular weight (262.02 g/mol) compared to the isothiocyanate derivative (~180.19 g/mol). This difference impacts solubility and bioavailability, with heavier halogens like iodine often reducing solubility in aqueous media .
Applications in Drug Discovery :
- 6-Fluoro-3-isothiocyanato-1H-indazole is tailored for targeted drug delivery via its reactive isothiocyanate group, whereas 4-fluoro-6-iodo-1H-indazole is more suited for synthesizing radiolabeled compounds (e.g., iodine-123/131 for imaging) or as a precursor in catalytic reactions .
Research Findings:
- Synthetic Utility : The iodo group in 4-fluoro-6-iodo-1H-indazole allows for efficient functionalization via metal-catalyzed reactions, as demonstrated in the synthesis of kinase inhibitors .
- Bioconjugation Potential: Isothiocyanate-containing indazoles, like 6-fluoro-3-isothiocyanato-1H-indazole, are widely used in antibody-drug conjugate (ADC) development due to their selective reactivity with lysine residues .
Limitations of Available Evidence:
The provided evidence lacks direct studies on 6-fluoro-3-isothiocyanato-1H-indazole, necessitating extrapolation from analogous compounds. Further experimental data on its crystallography (e.g., via SHELX refinement ) or biological activity would enhance this comparison.
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